4-(2,2-Dimethylpropanoyl)piperazin-2-one
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Overview
Description
4-(2,2-Dimethylpropanoyl)piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazin-2-one ring substituted with a 2,2-dimethylpropanoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethylpropanoyl)piperazin-2-one can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be deprotected and cyclized to form piperazin-2-one derivatives .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions and the use of efficient catalysts to optimize yield and purity
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dimethylpropanoyl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized piperazine derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
4-(2,2-Dimethylpropanoyl)piperazin-2-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex chemical compounds.
Biology: The compound’s biological activity makes it a valuable tool in studying various biological processes.
Medicine: Piperazine derivatives, including this compound, are explored for their potential therapeutic effects.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-(2,2-Dimethylpropanoyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(2,2-Dimethylpropanoyl)piperazin-2-one include other piperazine derivatives such as:
- Piperazin-2-one
- 1-(2-Phenylethyl)piperazin-2-one
- 1-(3,5-Dimethylbenzyl)piperazin-2-one
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications where other piperazine derivatives may not be suitable.
Properties
IUPAC Name |
4-(2,2-dimethylpropanoyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-9(2,3)8(13)11-5-4-10-7(12)6-11/h4-6H2,1-3H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOJVQKTFVKTNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCNC(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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